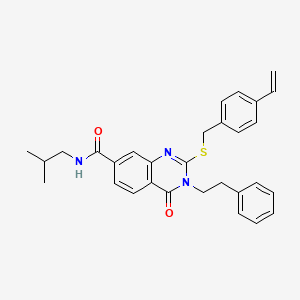
N-isobutyl-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isobutyl-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H31N3O2S and its molecular weight is 497.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-isobutyl-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide (CAS No. 1115313-92-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, enzyme inhibition, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a quinazoline backbone, which is known for various biological activities. The presence of the isobutyl group and the vinylbenzyl thioether moiety contributes to its unique chemical properties.
Cytotoxic Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to N-isobutyl-4-oxo-3-phenethyl derivatives have shown promising results in inhibiting cell proliferation.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound 1 | 1.184 | HCT116 | |
| Compound 2 | 9.379 | HCT116 | |
| N-isobutyl derivative | TBD | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Quinazoline derivatives are known to inhibit various enzymes, including cyclooxygenase (COX) and tyrosine kinases.
Case Study: COX Inhibition
A study on related quinazoline compounds demonstrated significant inhibition of COX-2, with one derivative achieving a maximum inhibition rate of 47.1% at a concentration of 20 µM. This suggests that N-isobutyl derivatives may also exhibit similar inhibitory effects.
Table 2: COX Inhibition Data
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives often correlates with specific structural features. For instance, the position and type of substituents on the quinazoline ring can significantly influence the compound's potency.
Key Findings on SAR:
- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish activity.
- Regioisomerism : Variations in substituent positions (e.g., para vs. meta) can lead to different biological outcomes, as seen in studies comparing similar compounds with varying substituent placements .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2S/c1-4-22-10-12-24(13-11-22)20-36-30-32-27-18-25(28(34)31-19-21(2)3)14-15-26(27)29(35)33(30)17-16-23-8-6-5-7-9-23/h4-15,18,21H,1,16-17,19-20H2,2-3H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPUMPUCIGQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














